

Application Notes & Protocols: Methyl 2-amino-5-hydroxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	Methyl 2-amino-5-hydroxybenzoate
Cat. No.:	B190154

[Get Quote](#)

Abstract

Methyl 2-amino-5-hydroxybenzoate, also known as Methyl 5-aminosalicylate, is a deceptively simple aromatic compound that serves as a highly versatile and valuable scaffold in modern medicinal chemistry. Its unique arrangement of a primary amine, a hydroxyl group, and a methyl ester on a benzene ring provides three distinct points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides an in-depth look at the strategic application of this molecule in drug design, complete with detailed synthetic protocols, structure-activity relationship (SAR) insights, and the scientific rationale behind its use as a privileged structural motif.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of drug discovery, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple, distinct biological targets through strategic modification.^[1] **Methyl 2-amino-5-hydroxybenzoate** (CAS: 1882-72-0) is a prime example of such a scaffold.^[2] Its constituent functional groups—an amine, a phenol, and an ester—are not merely reactive handles; they are key pharmacophoric features that can be tailored to interact with the active sites of a wide array of proteins.

The compound is a solid at room temperature, appearing as a white to off-white crystalline powder, with solubility in common organic solvents like methanol and acetone but limited solubility in water.^{[3][4]} This trifunctional nature allows for a combinatorial approach to synthesis, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical and Identification Data

Property	Value	Reference(s)
CAS Number	1882-72-0 (for 2-amino-5-hydroxy)	[2]
	42753-75-3 (for 5-amino-2-hydroxy)	[3][5][6][7]
Molecular Formula	C ₈ H ₉ NO ₃	[3][5][6]
Molecular Weight	167.16 g/mol	[3][5][6]
Appearance	White to off-white crystalline solid	[4]
Melting Point	95-99°C (some sources report 158-162°C)	[3]
Solubility	Soluble in methanol, ethanol, acetone; limited in water	[3][4]
Synonyms	Methyl 5-aminosalicylate, 5-Amino-2-hydroxybenzoic acid methyl ester	[4][5]

Core Applications & Biological Significance

While not typically an active pharmaceutical ingredient (API) itself, **Methyl 2-amino-5-hydroxybenzoate** is a critical intermediate and foundational core for numerous bioactive compounds.^[4]

Precursor for Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

One of the most significant applications of this scaffold is in the development of novel anti-HIV agents. The compound, identified in the literature as Lavendustin B, has been shown to inhibit the interaction between HIV-1 integrase (IN) and its cellular cofactor LEDGF/p75.^[3] This mechanism targets an allosteric site on the integrase enzyme, a different approach from traditional active-site inhibitors. This makes it a promising starting point for a new class of Allosteric HIV-1 Integrase Inhibitors (ALLINIs), which have a unique, multimodal mechanism of action.^[3]

Scaffold for Sirtuin Modulators

Recent research has identified derivatives of 2-hydroxybenzoic acid as selective inhibitors of SIRT5, a sirtuin deacetylase involved in regulating key metabolic pathways.^[8] The study highlighted that the carboxylic acid (or its ester bioisostere) and the adjacent hydroxyl group are essential for maintaining inhibitory activity. This finding underscores the intrinsic value of the aminohydroxybenzoate core in designing enzyme inhibitors, where these groups can form critical hydrogen bonds and coordinate with metal ions in the active site.

General Intermediate for Bioactive Molecules

The fundamental structure of aminobenzoates is prevalent in medicinal chemistry. For instance, a related compound, Methyl 2-Amino-5-Chlorobenzoate, is an indispensable precursor in the multi-step synthesis of Tolvaptan, a medication for hyponatremia and polycystic kidney disease.^[9] This illustrates the utility of the core aminobenzoate scaffold in building complex, clinically relevant molecules.

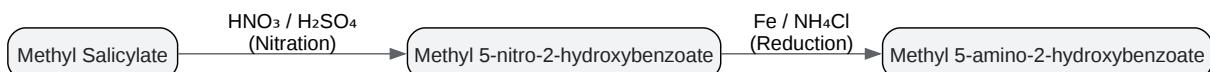
Synthetic Protocols & Methodologies

The utility of a scaffold is directly tied to the robustness and versatility of its synthetic routes. Here, we detail validated protocols for both the synthesis of the core molecule and its subsequent derivatization.

Protocol 1: Synthesis of Methyl 5-amino-2-hydroxybenzoate

There are two primary, reliable routes to the title compound, each with distinct advantages.

Method A: Direct Esterification of 5-Aminosalicylic Acid


This is the most straightforward approach, relying on the classic Fischer esterification of the commercially available starting material.

- Principle: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by removing water, often by using an excess of the alcohol reagent.
- Step-by-Step Protocol:
 - To a round-bottom flask equipped with a reflux condenser, add 5-aminosalicylic acid (1.0 eq).
 - Add an excess of anhydrous methanol (e.g., 10-20 volumes).
 - Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), dropwise with cooling.
 - Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure Methyl 5-amino-2-hydroxybenzoate.[\[3\]](#)

Method B: Nitration and Subsequent Reduction of Methyl Salicylate

This alternative route is valuable when 5-aminosalicylic acid is unavailable or when exploring regioselective synthesis. It is analogous to synthetic procedures for similar substituted aminobenzoates.[10]

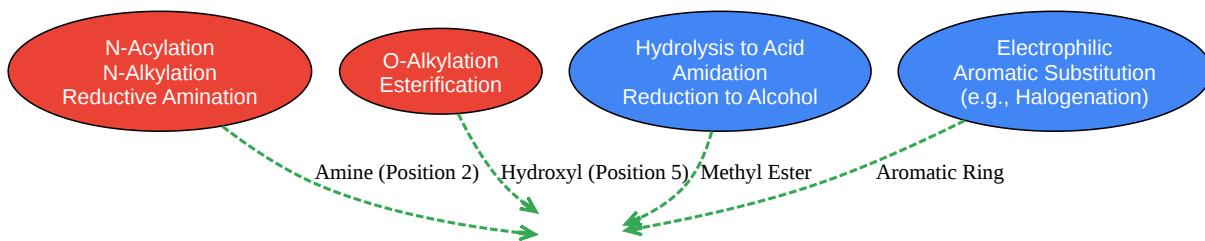
- Principle: The electron-donating hydroxyl group of methyl salicylate directs electrophilic nitration primarily to the positions ortho and para to it. The 5-nitro isomer is a major product. The nitro group is then reduced to a primary amine using a reducing agent like iron powder in the presence of a proton source.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow via nitration and reduction.

- Step-by-Step Protocol:
 - Nitration: Cool a solution of methyl salicylate (1.0 eq) in concentrated sulfuric acid to 0°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10°C. Stir for 1-2 hours. Pour the reaction mixture onto ice and filter the resulting precipitate (a mixture of isomers). Purify the desired Methyl 5-nitro-2-hydroxybenzoate by chromatography or recrystallization.[3]
 - Reduction: Suspend the purified Methyl 5-nitro-2-hydroxybenzoate (1.0 eq) in methanol or ethanol. Add activated iron powder (approx. 4.0 eq).[10]
 - Heat the mixture to a gentle reflux.
 - Slowly add a saturated aqueous solution of ammonium chloride (approx. 3.0 eq) dropwise. [10]
 - Maintain reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

- Cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove the iron salts. Wash the filter cake thoroughly with hot methanol.[\[10\]](#)
- Combine the filtrates and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the final product. [\[10\]](#)


Protocol 2: N-Acylation of the Amino Group

This protocol demonstrates a fundamental derivatization to explore SAR at the amine position.

- Principle: The nucleophilic amino group reacts with an electrophilic acylating agent (like an acid chloride or anhydride) to form a stable amide bond.
- Step-by-Step Protocol:
 - Dissolve Methyl 5-amino-2-hydroxybenzoate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
 - Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).
 - Cool the mixture to 0°C in an ice bath.
 - Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
 - Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the resulting N-acylated product by column chromatography or recrystallization.[\[8\]](#)

Structure-Activity Relationship (SAR) Insights

The power of **Methyl 2-amino-5-hydroxybenzoate** lies in its capacity for systematic modification to probe interactions with a biological target. The diagram below illustrates the key points of diversification.

[Click to download full resolution via product page](#)

Caption: Key modification points for SAR studies.

- Amine Group (Position 2): This is a primary site for modification. Acylation, as described in Protocol 2, can introduce groups that occupy hydrophobic pockets or form new hydrogen bonds. Reductive amination can introduce larger, more flexible alkyl chains.[11]
- Hydroxyl Group (Position 5): The phenolic hydroxyl is a crucial hydrogen bond donor and can be a key anchoring point. O-alkylation can probe for nearby hydrophobic regions or block metabolically labile sites. Its presence is often critical for activity, as seen in SIRT5 inhibitors.[8]
- Methyl Ester: This group influences solubility and cell permeability. It can be readily hydrolyzed to the corresponding carboxylic acid, which is often the more active form *in vivo* as it can form salt bridges or stronger hydrogen bonds. Alternatively, it can be converted to amides to explore further vector space.
- Aromatic Ring: The benzene ring itself can be substituted, typically through electrophilic aromatic substitution, to introduce halogens or other groups that can modulate electronic properties or provide additional binding interactions.

Safety & Handling

As with any laboratory chemical, proper handling is essential. **Methyl 2-amino-5-hydroxybenzoate** should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[5]

Conclusion

Methyl 2-amino-5-hydroxybenzoate is far more than a simple chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its trifunctional nature provides a robust platform for generating chemical diversity through reliable and well-established synthetic protocols. From developing novel allosteric inhibitors for challenging targets like HIV-1 integrase to serving as the foundation for enzyme modulators, this scaffold continues to demonstrate its immense value in the rational design and discovery of new therapeutic agents. Its continued application in building libraries for high-throughput screening and fragment-based drug design will undoubtedly lead to the identification of future clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. methyl 2-amino-5-hydroxybenzoate | 1882-72-0 [m.chemicalbook.com]
- 3. Methyl 5-Amino-2-hydroxybenzoate|42753-75-3 [benchchem.com]
- 4. CAS 42753-75-3: Methyl 5-amino-2-hydroxybenzoate [cymitquimica.com]
- 5. Methyl 5-amino-2-hydroxybenzoate | C8H9NO3 | CID 135127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbino.com]
- 10. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 11. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Methyl 2-amino-5-hydroxybenzoate in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b190154#methyl-2-amino-5-hydroxybenzoate-in-medicinal-chemistry-and-drug-design>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com